molecular formula C27H28N2O6 B2928470 (Z)-4-methoxy-N-(1-(4-(2-(2-methoxyphenoxy)ethoxy)phenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl)benzamide CAS No. 615274-35-6

(Z)-4-methoxy-N-(1-(4-(2-(2-methoxyphenoxy)ethoxy)phenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl)benzamide

Cat. No. B2928470
CAS RN: 615274-35-6
M. Wt: 476.529
InChI Key: BWGLPQRJKOPLRJ-NKFKGCMQSA-N
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Description

(Z)-4-methoxy-N-(1-(4-(2-(2-methoxyphenoxy)ethoxy)phenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl)benzamide is a useful research compound. Its molecular formula is C27H28N2O6 and its molecular weight is 476.529. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Analysis

Research in organic synthesis and chemical analysis often focuses on the development and characterization of novel compounds for various applications. For example, the study of new heterocyclic derivatives, such as "(Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine," demonstrates the synthesis and characterization of complex molecules with potential applications in materials science and pharmacology (Pancrazzi et al., 2017).

Pharmacological Applications

Studies on compounds with similar structural features to "(Z)-4-methoxy-N-(1-(4-(2-(2-methoxyphenoxy)ethoxy)phenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl)benzamide" often explore their pharmacological properties. For instance, research into benzamide derivatives highlights their potential as dopamine receptor antagonists, which could inform the neuropharmacological applications of related compounds (Meltzer et al., 1983).

Materials Science and Engineering

In materials science, the synthesis and evaluation of novel polymers and materials based on specific chemical structures are of significant interest. The development of hyperbranched aromatic polyamides, for example, illustrates the potential of complex organic molecules in creating new materials with desirable properties (Yang et al., 1999).

properties

IUPAC Name

4-methoxy-N-[(Z)-1-[4-[2-(2-methoxyphenoxy)ethoxy]phenyl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6/c1-28-27(31)23(29-26(30)20-10-14-21(32-2)15-11-20)18-19-8-12-22(13-9-19)34-16-17-35-25-7-5-4-6-24(25)33-3/h4-15,18H,16-17H2,1-3H3,(H,28,31)(H,29,30)/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGLPQRJKOPLRJ-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=C(C=C1)OCCOC2=CC=CC=C2OC)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=CC=C(C=C1)OCCOC2=CC=CC=C2OC)/NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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